molecular formula C21H28NO4+ B130472 Cimetropium CAS No. 150521-16-7

Cimetropium

Cat. No.: B130472
CAS No.: 150521-16-7
M. Wt: 358.5 g/mol
InChI Key: QVVOZYKELHAIPX-MWGADRMYSA-N
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Description

Cimetropium is a semi-synthetic belladonna alkaloid and a derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. This compound is known for its ability to inhibit muscarinic receptors, which helps in reducing muscle spasms, particularly in the gastrointestinal tract .

Preparation Methods

Cimetropium is synthesized through a series of chemical reactions starting from scopolamine. The synthetic route involves the esterification of scopolamine with specific reagents to produce this compound. The industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Cimetropium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in this compound with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cimetropium has a wide range of scientific research applications, including:

Mechanism of Action

Cimetropium exerts its effects by acting as a muscarinic antagonist. It binds to muscarinic receptors on smooth muscles, blocking the action of acetylcholine, a neurotransmitter responsible for muscle contractions. This inhibition leads to a reduction in muscle spasms and provides relief from conditions like irritable bowel syndrome .

Comparison with Similar Compounds

Cimetropium is similar to other antimuscarinic compounds such as atropine, hyoscyamine, and scopolamine. it is unique in its specific binding affinity and potency as an antispasmodic agent. Unlike some of its counterparts, this compound has a direct myolitic action, which partially accounts for its effectiveness in reducing muscle spasms .

Similar compounds include:

  • Atropine
  • Hyoscyamine
  • Scopolamine
  • Ipratropium
  • Tiotropium

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific clinical applications .

Properties

CAS No.

150521-16-7

Molecular Formula

C21H28NO4+

Molecular Weight

358.5 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C21H28NO4/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14/h2-6,13,15-20,23H,7-12H2,1H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1

InChI Key

QVVOZYKELHAIPX-MWGADRMYSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5

150521-16-7

Synonyms

(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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